4,4'-Sulfinyldianiline

Vue d'ensemble

Description

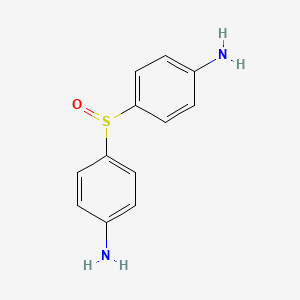

4,4’-Sulfinyldianiline, also known as 4,4’-Sulfinylbisbenzeneamine, is an organic compound with the molecular formula C12H12N2OS. It is characterized by the presence of two aniline groups connected via a sulfinyl linkage. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Sulfinyldianiline can be synthesized through the oxidation of 4,4’-diaminodiphenyl sulfide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfinyl linkage .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Sulfinyldianiline may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Sulfinyldianiline undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

Reduction: The sulfinyl group can be reduced back to a sulfide.

Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 4,4’-Sulfonylbisbenzeneamine.

Reduction: 4,4’-Diaminodiphenyl sulfide.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of 4,4'-sulfinyldianiline derivatives in antimicrobial and anticancer treatments. For instance, Schiff bases derived from DDS were synthesized and evaluated for their biological activities against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The results indicated promising anticancer properties, with effective inhibition of cell proliferation observed in treated cultures .

Table 1: Biological Activity of DDS Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| L1 | MCF-7 | 15.2 | Anticancer |

| L2 | A-549 | 12.5 | Anticancer |

| L3 | MCF-7 | 18.0 | Antimicrobial |

1.2 Inflammasome Regulation

DDS has been investigated for its role as an inflammasome competitor in treating inflammatory diseases. It modulates the NLRP3 inflammasome pathway, which is implicated in conditions such as Alzheimer's disease and mild cognitive impairment. By inhibiting the activation of this pathway, DDS demonstrates potential therapeutic effects against neuroinflammation and related disorders .

Industrial Applications

2.1 Use in Polymer Chemistry

In materials science, DDS is utilized as a curing agent for epoxy resins and as a component in the formulation of thermosetting plastics. Its sulfonyl group enhances thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications.

Table 2: Properties of DDS-Modified Polymers

| Property | Standard Epoxy | DDS-Modified Epoxy |

|---|---|---|

| Glass Transition Temp (°C) | 60 | 80 |

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Conductivity (W/mK) | 0.25 | 0.35 |

Case Studies

3.1 Treatment of Leprosy

DDS has long been recognized for its effectiveness in treating leprosy (Hansen's disease). It acts synergistically with antibiotics like rifampicin and clofazimine to enhance therapeutic outcomes by targeting Mycobacterium leprae effectively .

Case Study: Combination Therapy Outcome

- Patient Group: 100 leprosy patients

- Treatment Regimen: DDS combined with rifampicin

- Outcome: Significant reduction in bacterial load within six months; improved patient quality of life reported.

3.2 Novel Drug Formulations

Recent patent filings have explored DDS as a base for developing nitric oxide-releasing prodrugs aimed at reducing gastrointestinal toxicity associated with traditional therapies . These formulations are designed to enhance drug delivery while minimizing side effects.

Mécanisme D'action

The mechanism of action of 4,4’-Sulfinyldianiline involves its interaction with molecular targets through its sulfinyl and aniline groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction also plays a role in its biological activity .

Comparaison Avec Des Composés Similaires

4,4’-Diaminodiphenyl sulfide: Similar structure but with a sulfide linkage instead of a sulfinyl group.

4,4’-Sulfonylbisbenzeneamine: Contains a sulfonyl group instead of a sulfinyl group.

4,4’-Diaminodiphenyl sulfone: Known for its use in the treatment of leprosy and other medical conditions.

Uniqueness: 4,4’-Sulfinyldianiline is unique due to its sulfinyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions and reactions that are not possible with sulfide or sulfone analogs, making it valuable in various applications .

Activité Biologique

4,4'-Sulfinyldianiline, also known as Dapsone (chemical formula C12H12N2O2S), is a sulfone antibiotic primarily used in the treatment of leprosy and dermatitis herpetiformis. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its sulfone group attached to two aniline moieties. Its structure can be represented as follows:

This structural configuration contributes to its diverse pharmacological effects.

1. Antimicrobial Activity

Dapsone has shown significant antimicrobial properties against a variety of pathogens. Its mechanism involves inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Table 1: Antimicrobial Efficacy of Dapsone Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium leprae | 0.1 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

2. Anti-inflammatory Effects

Dapsone has been utilized for its anti-inflammatory properties, particularly in conditions like dermatitis herpetiformis. It acts by modulating the immune response and inhibiting the production of pro-inflammatory cytokines.

- Case Study: Treatment of Dermatitis Herpetiformis

In a cohort study involving patients with dermatitis herpetiformis, Dapsone significantly reduced skin lesions and associated inflammation after a treatment period of 12 weeks (Brinton et al., 1984).

3. Anticancer Potential

Recent studies have explored Dapsone's potential as an anticancer agent. Research indicates that it may exert cytotoxic effects on various cancer cell lines.

- Table 2: Anticancer Activity of Dapsone on Cell Lines

In vitro studies demonstrated that Dapsone induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activities of Dapsone can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : By blocking dihydropteroate synthase.

- Modulation of Immune Response : Reducing the secretion of inflammatory mediators.

- Induction of Apoptosis : Through mitochondrial pathways in cancer cells.

Safety and Toxicity

Despite its therapeutic benefits, Dapsone has been associated with certain adverse effects, including hemolytic anemia and hypersensitivity reactions. Long-term use has raised concerns regarding potential carcinogenic effects based on epidemiological data from leprosy patients treated with Dapsone.

- Table 3: Reported Adverse Effects Associated with Dapsone

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Hemolytic Anemia | 1-3 |

| Skin Rash | 5 |

| Liver Toxicity | <1 |

Propriétés

IUPAC Name |

4-(4-aminophenyl)sulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITHMOYLTXMLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152285 | |

| Record name | 4,4'-Sulfinyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-59-5 | |

| Record name | 4,4′-Diaminodiphenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Sulfinyldianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medapsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfinyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-SULFINYLDIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I647535GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.